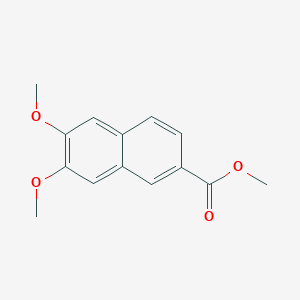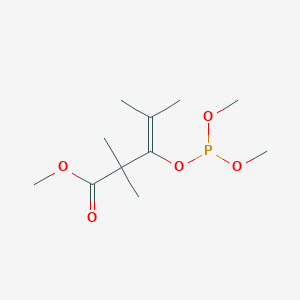
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate: is a chemical compound characterized by its unique structure, which includes a phosphanyloxy group and a trimethylpent-3-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate typically involves the reaction of 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phosphanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyloxy compounds.
Aplicaciones Científicas De Investigación
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyloxy group plays a crucial role in its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Comparación Con Compuestos Similares
- Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid
- Ethyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Propyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
Comparison: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct properties that make it suitable for particular applications in organic synthesis and materials science.
Propiedades
Número CAS |
14261-54-2 |
|---|---|
Fórmula molecular |
C11H21O5P |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C11H21O5P/c1-8(2)9(16-17(14-6)15-7)11(3,4)10(12)13-5/h1-7H3 |
Clave InChI |
ALYFPOBFLRCMTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(C)(C)C(=O)OC)OP(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




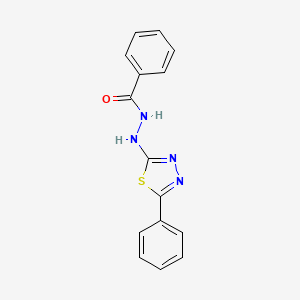
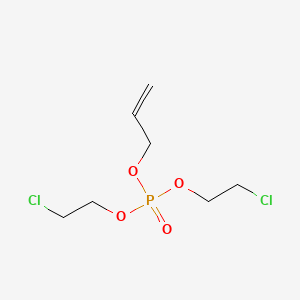
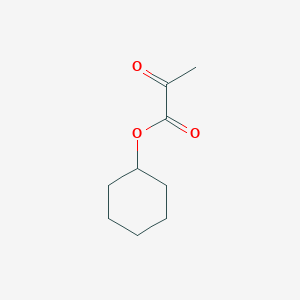
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

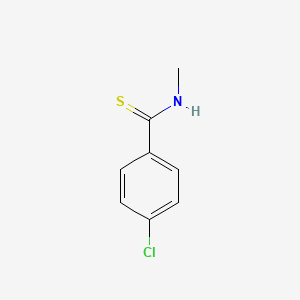
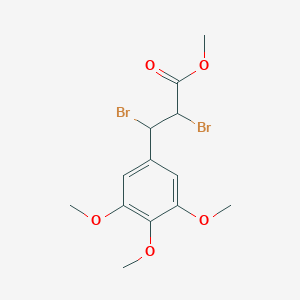
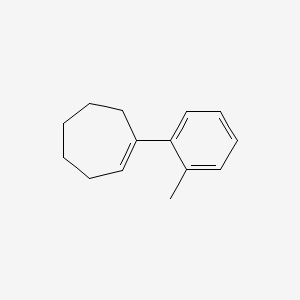

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
